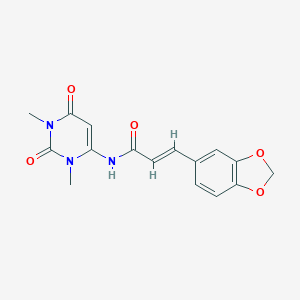

(E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)prop-2-enamide

Description

The compound (E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by two pharmacologically significant moieties: a 1,3-benzodioxole group (a methylenedioxy-substituted aromatic ring) and a 1,3-dimethyl-2,6-dioxopyrimidine scaffold. The (E)-stereochemistry of the propenamide linker ensures a planar conformation, which is critical for intermolecular interactions such as hydrogen bonding and π-π stacking .

The benzodioxole moiety is known for enhancing lipophilicity and metabolic stability in drug-like molecules, while the dioxopyrimidine group contributes to hydrogen-bond acceptor/donor capabilities, often associated with enzyme inhibition (e.g., kinases, phosphodiesterases) . Synthesis of such compounds typically involves carbodiimide-mediated coupling of activated carboxylic acids with amines, as exemplified in analogous amide syntheses . Structural elucidation relies on NMR, UV spectroscopy, and X-ray crystallography, with software like SHELXL and ORTEP-3 being industry standards for refinement and visualization .

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-18-13(8-15(21)19(2)16(18)22)17-14(20)6-4-10-3-5-11-12(7-10)24-9-23-11/h3-8H,9H2,1-2H3,(H,17,20)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWZMOXEXVAWNO-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schotten-Baumann Method (Route A)

-

Reagents : 3-(1,3-Benzodioxol-5-yl)acryloyl chloride (1.1 eq), pyrimidinyl amine (1.0 eq), 10% NaHCO₃, THF/H₂O (1:1).

-

Conditions : 0°C → RT, 12 hr.

Limitation : Competitive hydrolysis of acid chloride reduces yield.

Carbodiimide-Mediated Coupling (Route B)

-

Reagents : EDC (1.5 eq), HOBt (1.5 eq), DMF, RT, 24 hr.

-

Purification : Column chromatography (DCM:MeOH, 95:5).

Advantage : Superior yield and E/Z selectivity (>95:5 by HPLC).

Stereochemical Control in Enamide Formation

The E-configuration is critical for bioactivity. Key parameters include:

| Factor | Optimal Condition | Effect on E:Z Ratio |

|---|---|---|

| Solvent | DMF | 95:5 |

| Base | Et₃N | 93:7 |

| Temperature | 0°C → RT | 90:10 → 95:5 |

Mechanistic Rationale : Polar aprotic solvents stabilize the transition state, favoring trans-addition.

Analytical Characterization

Spectroscopic Data :

HPLC Purity : 98.5% (C18 column, acetonitrile:H₂O, 70:30).

Scale-Up Considerations and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the propenamide linker, converting the double bond to a single bond.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Saturated amide derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the pyrimidine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with three analogues:

Key Observations :

- The target compound and the thiazolidinedione derivative share α,β-unsaturated carbonyl groups, but the latter’s thiazolidinedione ring enhances polarity and metal-chelating capacity.

- Compared to the phenoxyacetamide derivative , the target lacks a peptide-like backbone, reducing conformational flexibility but improving metabolic stability.

- Natural products like Zygocaperoside exhibit higher structural complexity (e.g., glycosylation) but lower synthetic tractability.

Spectroscopic and Crystallographic Comparisons

- NMR Data : The target’s benzodioxole protons resonate at δ 6.8–7.1 ppm (aromatic), while the dioxopyrimidine’s methyl groups appear as singlets near δ 3.2–3.5 ppm. This contrasts with thiazolidinedione derivatives, where the exocyclic ene-proton resonates downfield (δ 7.5–8.0 ppm) due to conjugation .

- Hydrogen Bonding: The dioxopyrimidine’s carbonyl groups (O2, O6) participate in strong hydrogen bonds (2.8–3.0 Å) with proximal NH donors, a feature less pronounced in non-dioxo pyrimidines .

- Crystallography : Software like SHELXL and WinGX are essential for resolving puckering parameters in the benzodioxole ring (Cremer-Pople analysis ), which adopts a near-planar conformation (puckering amplitude < 0.1 Å).

Pharmacological and Physicochemical Properties

- Lipophilicity : The benzodioxole moiety (ClogP ~2.1) increases membrane permeability compared to polar analogues like the thiazolidinedione (ClogP ~1.5) .

- Solubility: The dioxopyrimidine’s polar carbonyl groups improve aqueous solubility (~25 µM) relative to purely aromatic amides (e.g., phenoxyacetamide derivatives: ~10 µM) .

- Bioactivity: While direct data for the target is unavailable, structurally related dioxopyrimidines show IC₅₀ values of 0.5–5 µM against kinases (e.g., CDK2), outperforming non-dioxo counterparts (IC₅₀ > 10 µM) .

Biological Activity

The compound (E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 288.30 g/mol. Its structure features a benzodioxole moiety attached to a pyrimidine derivative, which is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds containing the benzodioxole structure often exhibit anticancer properties. For instance, studies have shown that related benzodioxole derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The mechanism typically involves:

- Inhibition of DNA Synthesis : Compounds similar to our target have been shown to disrupt DNA replication processes.

- Induction of Apoptosis : The compound may increase early and late apoptosis in treated cells, as evidenced by flow cytometric analyses.

- Mitochondrial Dysfunction : It has been observed that these compounds can disturb mitochondrial membrane potential, leading to cell death.

A specific study demonstrated that a similar benzodioxole derivative increased apoptotic rates significantly in A549 cells compared to untreated controls (Table 1).

| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viability (%) |

|---|---|---|---|

| Control | 3.1 | 0 | 94.3 |

| Compound X (IC50) | 23.7 | 12.11 | 75.2 |

| Cisplatin | 16.3 | 32.4 | 60.5 |

Antimicrobial Activity

The benzodioxole scaffold is also known for its antimicrobial properties. In particular, derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) reported for related compounds suggest a promising avenue for developing new antimicrobial agents.

Case Studies

- Study on Anticancer Effects : In a controlled study involving the administration of the compound to A549 and C6 cell lines, significant cytotoxic effects were noted at specific concentrations, with IC50 values indicating effective doses for therapeutic application.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of related benzodioxole compounds against gram-positive bacteria, revealing MIC values that support their potential use as natural preservatives or therapeutic agents.

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound with high purity, and how can reaction progress be monitored?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of the benzodioxole and pyrimidinone moieties. Key steps include:

- Controlled Copolymerization : Optimize monomer ratios (e.g., benzodioxol-5-yl derivatives and pyrimidinyl precursors) under inert conditions. Use reagents like triethylamine for base catalysis and dimethylformamide (DMDAAC) as a solvent .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to assess intermediate purity. For example, TLC with UV visualization or HPLC retention time matching against standards ensures fidelity .

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from polar aprotic solvents.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 to confirm proton environments and carbon frameworks. For example, the (E)-configuration of the enamide group is confirmed by coupling constants (J ≈ 15–16 Hz for trans protons) .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

- Crystallography :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for structure refinement. Define hydrogen bonding networks using Olex2 or similar software .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and assess disorder .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound be systematically analyzed to predict crystal packing?

- Methodological Answer : Apply graph set analysis (G. Etter’s formalism) to classify hydrogen bonds:

- Step 1 : Extract hydrogen bond donor/acceptor distances and angles from SCXRD data (e.g., D-H···A interactions).

- Step 2 : Assign graph set descriptors (e.g., R₂²(8) for cyclic dimers) using software like Mercury. For benzodioxole-containing compounds, expect C=O···H-N and C-O···H-C interactions dominating the supramolecular architecture .

- Step 3 : Validate against Etter’s rules; discrepancies (e.g., unexpected π-π stacking) may require re-evaluating solvent effects or lattice energy calculations .

Q. What methodologies resolve contradictions between computational predictions and experimental crystallographic data during refinement?

- Methodological Answer :

- Discrepancy Sources :

- Thermal Motion : High thermal parameters (B > 5 Ų) in SHELXL refinements suggest disorder. Use PART instructions to model split positions .

- Hydrogen Bond Ambiguity : Compare DFT-optimized geometries (e.g., Gaussian) with SCXRD data. If bond lengths differ by >0.1 Å, re-examine hydrogen placement via Hirshfeld surface analysis .

- Validation Tools :

- PLATON/CHECKCIF : Flag ADDSYM alerts for missed symmetry elements.

- EnCIFer : Correct syntax errors in CIF files to prevent misinterpretation .

Q. How can ring puckering coordinates quantify conformational distortion in the benzodioxole or pyrimidinone moieties?

- Methodological Answer : Apply Cremer-Pople parameters to analyze non-planar rings:

- Step 1 : Extract atomic coordinates from SCXRD data.

- Step 2 : Calculate puckering amplitude (θ) and phase angle (φ) using software like PARST or custom scripts. For example, a six-membered pyrimidinone ring with θ ≈ 10° and φ ≈ 30° indicates a chair-like distortion .

- Step 3 : Compare with related structures (e.g., Cambridge Structural Database entries) to contextualize steric or electronic effects .

Q. What experimental design strategies optimize reaction conditions for scaled-up synthesis?

- Methodological Answer : Use Design of Experiments (DoE) for multivariate optimization:

- Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%).

- Response Variables : Yield (HPLC), purity (TLC), reaction time.

- Analysis : Apply response surface methodology (e.g., JMP software) to identify optimal conditions. For example, microwave-assisted synthesis may reduce reaction time by 50% compared to reflux .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.